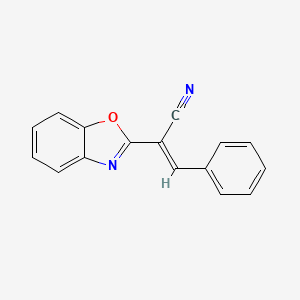

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years . Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives have been studied extensively . Benzoxazole has been used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Applications De Recherche Scientifique

Photophysical and Biological Applications

Benzoxazole derivatives are analyzed for their structural, nonlinear optical, electronic, and biological properties, revealing their potential as effective photosensitizers in dye-sensitized solar cells (DSSC) and for molecular docking in drug discovery. Their interactions with graphene monolayers show enhancements in physico-chemical descriptors and surface-enhanced Raman spectra (SERS), suggesting applications in materials science and bioimaging (Al-Otaibi et al., 2020).

Polymer Science

The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups have been explored, demonstrating improved thermal stability and glass transition temperatures compared to analogous polybenzoxazines without the phenylnitrile group. These findings suggest applications in high-performance materials with enhanced thermal properties (Qi et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

2-(Stilben-4-yl)benzoxazole derivatives have been prepared and used as dopants in the fabrication of organic light-emitting diodes, showcasing bright blue emission with significant luminance. This research implies the application of benzoxazole derivatives in the development of OLEDs for display and lighting technologies (Ko et al., 2001).

Photophysical Studies

Research on 2-(2‘-Hydroxyphenyl)benzoxazole has provided insights into solvent-dependent ground-state conformational equilibrium and excited-state dynamics, which are critical for understanding the photophysical behavior of benzoxazole derivatives. These studies have implications for designing molecules with specific fluorescence properties for sensors and imaging applications (Abou-Zied et al., 2002).

Organometallic Chemistry and Catalysis

Luminescent rhenium(I) phenanthroline complexes containing benzoxazol-2-ylidene ligands have been synthesized and characterized, showing potential applications in developing new materials for optoelectronic devices. The study of their photophysical properties reveals information valuable for the design of complexes with specific luminescence characteristics (Ko et al., 2012).

Propriétés

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSULSRGNLFDDB-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

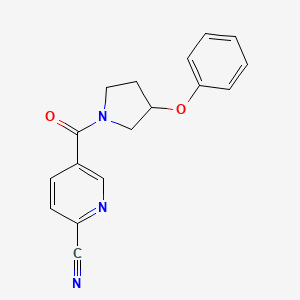

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2744471.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2744472.png)

![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2744474.png)

![N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2744476.png)

![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)

![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)